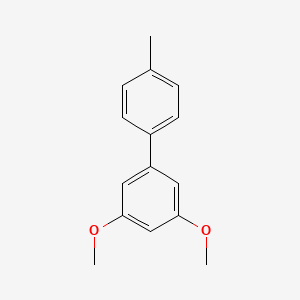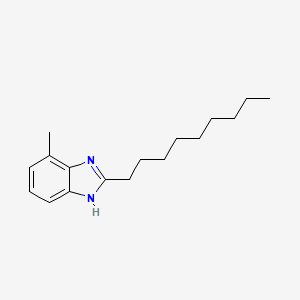![molecular formula C26H30O6 B14269356 1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) CAS No. 138569-84-3](/img/structure/B14269356.png)
1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) is an organic compound with the molecular formula C26H30O6 It is a complex molecule featuring a central phenylene group connected to two methoxybenzene groups via oxyethane linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dihydroxybenzene and 4-methoxybenzyl chloride.
Etherification: The 1,4-dihydroxybenzene undergoes etherification with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate compound.
Linkage Formation: The intermediate is then reacted with ethylene glycol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the methoxy groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinones.
Reduction: Hydroxylated derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their structure and function. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and can influence the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-hydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) is unique due to its specific combination of methoxy groups and oxyethane linkages, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
138569-84-3 |
|---|---|
Fórmula molecular |
C26H30O6 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
1,4-bis[2-[(4-methoxyphenyl)methoxy]ethoxy]benzene |
InChI |
InChI=1S/C26H30O6/c1-27-23-7-3-21(4-8-23)19-29-15-17-31-25-11-13-26(14-12-25)32-18-16-30-20-22-5-9-24(28-2)10-6-22/h3-14H,15-20H2,1-2H3 |
Clave InChI |
YRCBRECHFUSFQA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COCCOC2=CC=C(C=C2)OCCOCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


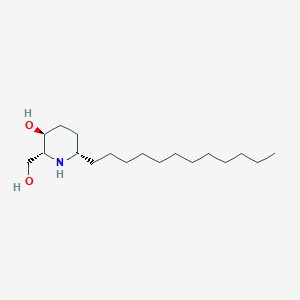
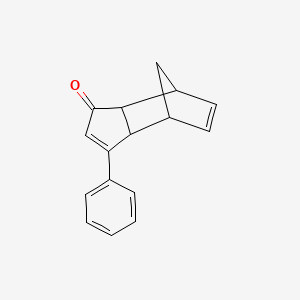
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
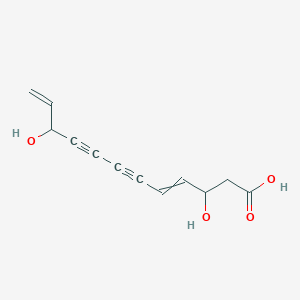
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)
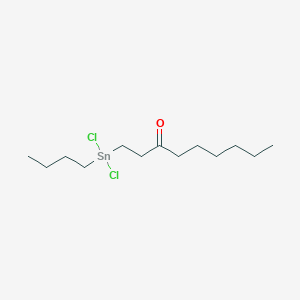

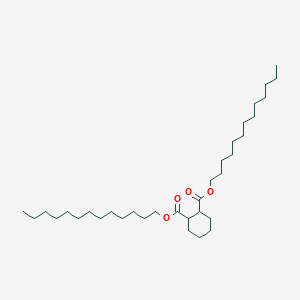
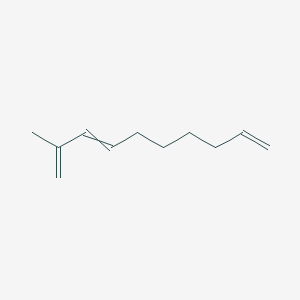
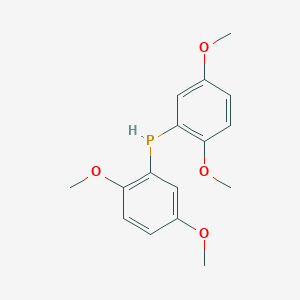
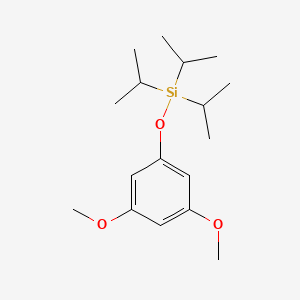
![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
